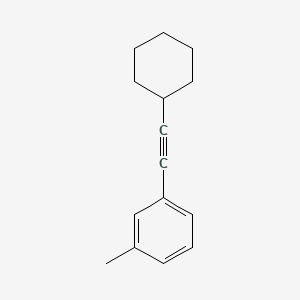
1-(Cyclohexylethynyl)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylethynyl)-3-methylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with a cyclohexylethynyl group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(Cyclohexylethynyl)-3-methylbenzene can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a cyclohexylacetylene is coupled with 3-bromotoluene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(Cyclohexylethynyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can convert it into a cyclohexylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclohexylethynyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 1-(Cyclohexylethynyl)-3-methylbenzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the cyclohexylethynyl and methyl groups, which can affect the electron density and steric properties of the benzene ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohexylethynyl)-3-methylbenzene can be compared with other alkylbenzenes and cycloalkyl-substituted benzenes. Similar compounds include:
1-(Cyclohexylethynyl)benzene: Lacks the methyl group, which can influence its reactivity and applications.
3-Methyl-1-phenylcyclohexane: Features a different substitution pattern, affecting its chemical and physical properties.
1-(Cyclohexylmethyl)benzene: Contains a cyclohexylmethyl group instead of a cyclohexylethynyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C15H18 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-(2-cyclohexylethynyl)-3-methylbenzene |
InChI |
InChI=1S/C15H18/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
SNVBMFUEXREVHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C#CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)
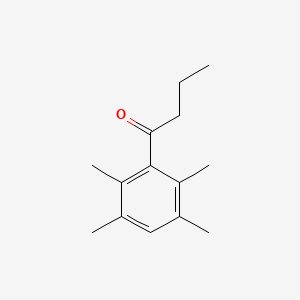

![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)
![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
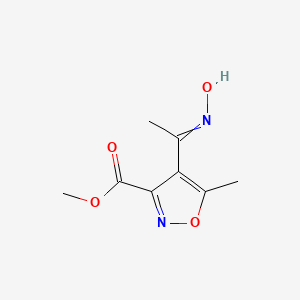
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
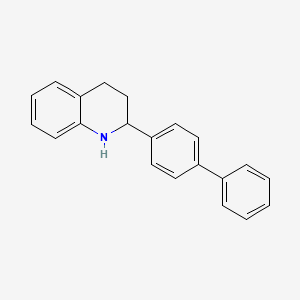
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
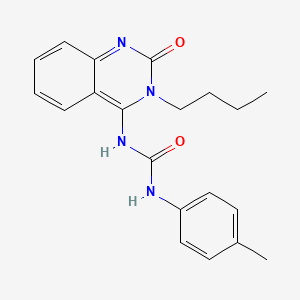

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
